Ractopamine-13C6

Beschreibung

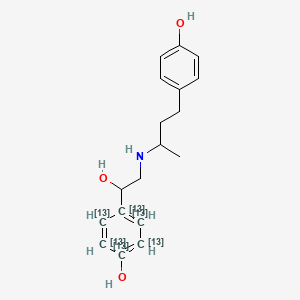

Ractopamine-13C6 is a stable isotope-labeled analog of ractopamine, a β-adrenergic agonist primarily used in veterinary medicine to promote lean muscle growth in livestock. The incorporation of six carbon-13 (13C) atoms into its structure enables its use as an internal standard in mass spectrometry-based analytical methods, ensuring precise quantification of ractopamine residues in biological and environmental samples . This isotopic labeling minimizes interference from endogenous compounds, enhancing the accuracy of pharmacokinetic and residue depletion studies .

Eigenschaften

Molekularformel |

C18H23NO3 |

|---|---|

Molekulargewicht |

307.34 g/mol |

IUPAC-Name |

4-[3-[[2-hydroxy-2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethyl]amino]butyl]phenol |

InChI |

InChI=1S/C18H23NO3/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15/h4-11,13,18-22H,2-3,12H2,1H3/i6+1,7+1,10+1,11+1,15+1,17+1 |

InChI-Schlüssel |

YJQZYXCXBBCEAQ-NQMMCGFVSA-N |

Isomerische SMILES |

CC(CCC1=CC=C(C=C1)O)NCC([13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O)O |

Kanonische SMILES |

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ractopamine-13C6 involves the incorporation of carbon-13 labeled precursors into the ractopamine molecule. The general synthetic route includes the following steps:

Preparation of Carbon-13 Labeled Precursors: Carbon-13 labeled benzaldehyde and other intermediates are prepared.

Condensation Reaction: The labeled benzaldehyde undergoes a condensation reaction with a suitable amine to form the intermediate.

Reduction and Functionalization: The intermediate is then reduced and functionalized to introduce the hydroxyl and amino groups, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Synthesis of Labeled Precursors: Using carbon-13 labeled starting materials.

Optimization of Reaction Conditions: Ensuring high yield and purity through optimized reaction conditions.

Purification: Employing techniques such as high-performance liquid chromatography (HPLC) to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ractopamine-13C6 undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The nitro groups can be reduced to amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Conditions involving electrophiles like halogens or nitrating agents.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Introduction of various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Ractopamine-13C6 has several scientific research applications:

Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of ractopamine metabolism.

Biology: Employed in studies to investigate the effects of ractopamine on cellular processes and receptor interactions.

Medicine: Utilized in pharmacokinetic studies to determine the distribution, metabolism, and excretion of ractopamine in the body.

Industry: Applied in the development of analytical methods for detecting ractopamine residues in food products

Wirkmechanismus

Ractopamine-13C6 exerts its effects by acting as a β-adrenergic agonist. It binds to β1 and β2 adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade of events results in enhanced protein synthesis and muscle growth. The labeled compound allows for precise tracking of these molecular interactions and pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Non-Labeled Ractopamine

Structural and Functional Differences :

- Molecular Weight : Ractopamine-13C6 has a higher molecular weight (Δm/z +6) due to the substitution of six 12C atoms with 13C. This difference is critical for distinguishing it from unlabeled ractopamine in mass spectrometry .

- Applications: Non-labeled ractopamine is used therapeutically to enhance feed efficiency in animals. this compound serves exclusively as a reference standard in analytical workflows, ensuring regulatory compliance in residue testing (e.g., in meat products) .

Regulatory Considerations :

Comparison with Other 13C-Labeled Compounds (e.g., Prothiofos-13C6)

Comparison with Structurally Similar β-Agonists (e.g., Clenbuterol, Salbutamol)

Pharmacokinetic and Pharmacodynamic Differences :

- Receptor Specificity : Ractopamine exhibits selectivity for β1- and β2-adrenergic receptors, whereas clenbuterol has higher β2 affinity, leading to prolonged muscle growth effects but increased cardiovascular risks.

- Metabolism : Ractopamine undergoes rapid glucuronidation in the liver, resulting in a shorter half-life (~4 hours) compared to clenbuterol (~35 hours) .

Analytical Utility :

- Unlike this compound, clenbuterol and salbutamol lack widely used 13C-labeled analogs, complicating their quantification in multi-residue analyses.

Critical Considerations and Limitations

- Isotopic Purity : Batch-to-batch variability in 13C incorporation can affect analytical accuracy, necessitating rigorous quality control during synthesis .

- Regulatory Discrepancies : The lack of global harmonization in ractopamine regulation complicates cross-border residue monitoring, underscoring the importance of standardized reference materials like this compound .

- Safety vs. Utility: While 13C-labeled compounds are non-radioactive and safer than tritiated analogs, their handling still requires adherence to chemical safety protocols .

Biologische Aktivität

Ractopamine-13C6 is a stable isotope-labeled form of ractopamine, a beta-adrenergic agonist used as a feed additive in livestock to enhance growth performance and carcass leanness. This article delves into its biological activity, pharmacokinetics, metabolism, and associated effects on animal health and human consumption.

Overview of Ractopamine

Ractopamine is primarily utilized in the livestock industry to improve feed efficiency and promote lean muscle growth in animals such as pigs, cattle, and turkeys. Its mechanism of action involves the stimulation of beta-adrenergic receptors, leading to increased protein synthesis and reduced fat deposition. The compound is administered during the final weeks before slaughter to maximize its effects on growth and carcass characteristics .

Pharmacokinetics

Absorption and Distribution:

Ractopamine is rapidly absorbed following oral administration. Studies indicate that peak plasma concentrations occur within 0.5 to 2 hours post-dosing, with an elimination half-life of approximately 7 hours for both males and females . In cases where higher doses are administered (20 mg/kg), females exhibit significantly higher plasma levels compared to males .

Metabolism:

The metabolism of ractopamine involves the formation of several metabolites, primarily monoglucuronides. In pigs, approximately 88% of ractopamine is excreted in urine, with only a small fraction detected in feces . The liver and kidneys contain significant amounts of conjugated metabolites, indicating extensive biotransformation .

Growth Performance

Ractopamine has been shown to significantly enhance weight gain and feed conversion ratios in livestock. A meta-analysis indicated that dietary supplementation of ractopamine in cattle resulted in:

- Increased Average Daily Gain (ADG): Up to 18.8% improvement.

- Enhanced Carcass Weight: Increases exceeding 100 pounds compared to control groups.

- Improved Feed Efficiency: Notable gain-to-feed ratios were observed across multiple studies .

Table 1 summarizes the effects of ractopamine on various livestock species:

| Species | Dosage (mg/kg) | Effect on ADG (%) | Effect on Carcass Weight (%) |

|---|---|---|---|

| Pigs | 5 - 20 | 18.8 | Up to 5.5 |

| Cattle | 200 - 350 | Significant increase | Over 100 lbs |

| Turkeys | Varies | Improved efficiency | Not specified |

Safety and Toxicity

While ractopamine is effective for growth promotion, concerns regarding its safety have been raised. Studies indicate that consumption of meat from animals treated with ractopamine can lead to adverse effects in humans, particularly those with pre-existing cardiovascular conditions. Reported symptoms include tachycardia, headaches, and muscle spasms .

Case Studies

Case Study 1: Ractopamine in Swine

A study involving pigs showed that those fed ractopamine at varying levels (0 mg/kg to 20 mg/kg) exhibited significant increases in ADG and improved carcass yield. However, some studies reported reduced ADG at higher doses, indicating a potential threshold effect or individual variability among animals .

Case Study 2: Ractopamine Impact on Cattle

In cattle trials, ractopamine administration resulted in enhanced protein deposition while decreasing lipogenesis. This effect was attributed to the activation of beta-adrenergic receptors that modulate metabolic pathways associated with fat storage .

Regulatory Status

Ractopamine is banned or restricted in over 160 countries due to health concerns related to its residues in meat products. Despite this, it remains approved for use in the United States for pigs, cattle, and turkeys . The FDA continues to allow specific residue levels in meat products that exceed international standards set by the Codex Alimentarius Commission.

Q & A

Q. How can cross-disciplinary approaches (e.g., metabolomics, proteomics) enhance understanding of this compound’s metabolic fate in non-target organisms?

- Methodological Answer : Integrate high-resolution mass spectrometry (HRMS) with stable isotope-resolved metabolomics (SIRM) to trace 13C incorporation into pathways like gluconeogenesis or lipid metabolism. Pair with proteomic profiling (e.g., SILAC) to identify enzyme systems involved in isotope-specific biotransformation. Use multivariate statistical tools (e.g., PCA, OPLS-DA) to distinguish treatment effects from background variability .

Methodological Considerations

- Data Precision : Report numerical data to no more than one significant digit beyond instrumental precision (e.g., 10.2 ng/g ± 1.5, not 10.234 ng/g) .

- Statistical Significance : Avoid claims of "significance" without specifying p-values or confidence intervals, and justify analyses exceeding 3 significant figures .

- Literature Integration : Use systematic review frameworks (e.g., PICO, FINER) to align research questions with gaps in existing studies, ensuring novelty and feasibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.